molecular formula C15H18ClN3O4 B8146381 ((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No.: B8146381
M. Wt: 339.77 g/mol
InChI Key: DCHUHHXGELQWQZ-FJHTZYQYSA-N
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Description

((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a useful research compound. Its molecular formula is C15H18ClN3O4 and its molecular weight is 339.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound ((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a complex organic molecule with potential pharmacological applications. It belongs to a class of compounds that exhibit significant biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes available data regarding its biological activity, including mechanisms of action and relevant case studies.

Chemical Formula

  • Molecular Formula : C₁₅H₁₈ClN₃O₃
  • Molecular Weight : 323.77 g/mol
  • CAS Number : 1379540-62-1

Structural Features

The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group and a dioxole moiety. These structural elements are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various tyrosine kinases involved in cancer cell proliferation and survival.

  • Tyrosine Kinase Inhibition : The compound targets multiple tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins. For instance:
    • Increased levels of caspase-3 and Bax.
    • Decreased levels of Bcl-2.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated varying degrees of effectiveness against different cancer cell lines. Here is a summary of findings from recent research:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5kHepG240Tyrosine kinase inhibition and apoptosis
5eMCF-743.15Induces cell cycle arrest
5hHeLa59Modulates apoptotic pathways
5lMDA-MB-23168.17Inhibits cell proliferation

Case Studies

  • Study on Compound 5k : This compound was evaluated for its activity against EGFR and Her2 kinases. It exhibited an IC₅₀ comparable to sunitinib (261 nM), indicating strong potential as a multi-targeted kinase inhibitor .
  • Comparative Analysis : A comparative study indicated that derivatives such as compound 5e showed enhanced cytotoxicity against HepG2 cells compared to others in the series, suggesting structure-activity relationships that warrant further investigation .

Properties

IUPAC Name

[(3aS,4S,6S,6aS)-6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-14(2)22-10-13(21-9(6-20)15(10,3)23-14)19-5-4-8-11(16)17-7-18-12(8)19/h4-5,7,9-10,13,20H,6H2,1-3H3/t9-,10+,13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHUHHXGELQWQZ-FJHTZYQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2(O1)C)CO)N3C=CC4=C3N=CN=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H](O[C@@H]([C@H]1OC(O2)(C)C)N3C=CC4=C3N=CN=C4Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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